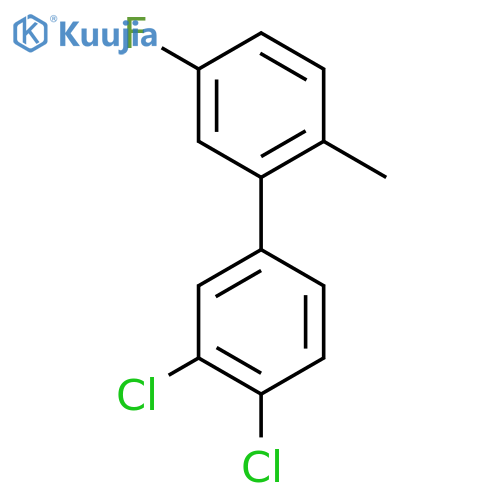Cas no 1361762-25-5 (3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl)

3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl 化学的及び物理的性質
名前と識別子
-
- 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl
-
- インチ: 1S/C13H9Cl2F/c1-8-2-4-10(16)7-11(8)9-3-5-12(14)13(15)6-9/h2-7H,1H3
- InChIKey: VKZNKIBKRKQNHA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C=C(C=CC=1C)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 234
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011007893-500mg |
3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl |
1361762-25-5 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
| Alichem | A011007893-1g |
3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl |
1361762-25-5 | 97% | 1g |
1,445.30 USD | 2021-07-05 | |
| Alichem | A011007893-250mg |
3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl |
1361762-25-5 | 97% | 250mg |
470.40 USD | 2021-07-05 |
3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
3,4-Dichloro-5'-fluoro-2'-methyl-biphenylに関する追加情報
Introduction to 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl (CAS No. 1361762-25-5)
3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl (CAS No. 1361762-25-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes two chlorine atoms, a fluorine atom, and a methyl group attached to a biphenyl framework. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable candidate for various applications.
In the realm of medicinal chemistry, 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl has been explored for its potential therapeutic applications. Recent studies have highlighted its role in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the use of this compound as a scaffold for designing inhibitors of protein-protein interactions (PPIs). The researchers found that derivatives of 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl exhibited high binding affinity and selectivity for certain PPIs, making them promising candidates for the treatment of diseases such as cancer and neurodegenerative disorders.
The unique electronic properties of 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl also make it an attractive material for use in organic electronics. A study published in Advanced Materials in 2020 explored the application of this compound in organic field-effect transistors (OFETs). The researchers demonstrated that thin films of 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl exhibited excellent charge transport properties, with high mobility and low hysteresis. These findings suggest that this compound could be used to develop high-performance electronic devices with improved stability and efficiency.
In addition to its potential applications in medicine and electronics, 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl has also been studied for its environmental impact. A recent review article in Environmental Science & Technology discussed the fate and behavior of this compound in aquatic systems. The study found that while 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl is relatively stable under environmental conditions, it can be biodegraded by certain microorganisms. This information is crucial for assessing the environmental safety and sustainability of products containing this compound.
The synthesis of 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl has been optimized through various methodologies to improve yield and purity. A notable approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient construction of the biphenyl core with high regioselectivity and functional group tolerance. A detailed protocol for the synthesis was published in Organic Letters in 2019, providing a robust and scalable route for producing this compound.
The physical properties of 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl, including its melting point, solubility, and optical properties, have been extensively characterized. These properties are essential for understanding its behavior in different environments and applications. For example, its low solubility in water but high solubility in organic solvents makes it suitable for use in organic synthesis and materials processing.
In conclusion, 3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl (CAS No. 1361762-25-5) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and environmental studies. Ongoing research continues to uncover new avenues for its use, highlighting its significance as a valuable chemical entity.
1361762-25-5 (3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl) 関連製品
- 2634687-79-7((3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
- 24906-65-8(Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-)
- 35577-92-5(4-phenyl-1H-indole)
- 872509-56-3(2,6-dichloro-3,5-dimethoxyaniline)
- 2229263-36-7(1-2-(naphthalen-1-yl)propan-2-ylcyclopropan-1-amine)
- 1293156-74-7(N-{3-(3-bromopyridin-2-yl)aminophenyl}acetamide)
- 327098-41-9(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 476643-04-6(2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide)
- 2580250-55-9(tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate)
- 168619-21-4(Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate)




